Fluorinated Building Block for CF₃-Containing Pharmaceutical and Agrochemical Intermediates
2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane serves as a precursor for synthesizing trifluoromethyl-containing compounds that are pivotal in pharmaceutical and agrochemical development. This application is supported by its structural analogy to intermediates used in producing trifluoromethylpyridine (TFMP) derivatives, a class that has yielded over 20 new agrochemicals with ISO common names . Unlike non-fluorinated alkyl bromides which lack metabolic stability and lipophilicity advantages, this compound incorporates both a reactive bromine site and a metabolically robust CF₃ moiety, enabling access to fluorinated scaffolds not attainable from simpler bromoalkanes.
| Evidence Dimension | Synthetic utility as fluorinated building block |
|---|---|
| Target Compound Data | Contains both bromine leaving group and CF₃ moiety on a branched tetrafluoro backbone; enables synthesis of CF₃-containing derivatives |
| Comparator Or Baseline | Non-fluorinated alkyl bromides (e.g., 2-bromo-3-methylbutane) |
| Quantified Difference | Not applicable (qualitative class distinction based on fluorine presence) |
| Conditions | Synthetic organic chemistry; nucleophilic substitution and cross-coupling reactions |
Why This Matters
Procurement of this specific fluorinated building block enables access to CF₃-containing molecular space that non-fluorinated alternatives cannot provide, directly impacting the design of metabolically stable pharmaceuticals and agrochemicals.
